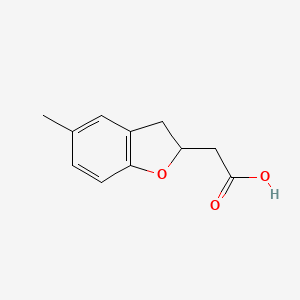

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Overview

Description

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid, also known as MDB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MDB is a derivative of the natural compound, lignin, and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Reactions

- Cyclocondensation Studies : Eresko, Tolkunov, and Tolkunov (2010) explored the cyclocondensation of acetic acids, including derivatives like 2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid, with hydrazine hydrate, finding optimal conditions for producing 1-aryl-3,5-dihydro-4H-1-benzofuro[2,3-d][1,2]diazepin-4-ones (Eresko et al., 2010).

Spectroscopic and Structural Analysis

- Spectroscopic Characterization : Hiremath et al. (2019) conducted a detailed study of 2-(5-methyl-1-benzofuran-3-yl) acetic acid, examining its spectroscopic features and molecular structure. This included experimental FT-IR, FT-Raman, NMR, and UV–Vis studies, along with computational density functional theory (DFT) analyses (Hiremath et al., 2019).

Photophysical Properties

- Photophysical and DFT Studies : Maridevarmath et al. (2019) synthesized a novel benzofuran derivative, including (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, and studied its absorption, fluorescence, and solvatochromic behavior. This research provides insights into the photophysical properties and potential applications of these compounds (Maridevarmath et al., 2019).

Crystal Structure Analysis

- Crystallographic Analysis : Choi, Seo, Son, and Lee (2009) prepared a related compound, methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, and analyzed its crystal structure, highlighting significant features like aromatic π–π interactions and intermolecular hydrogen bonding (Choi et al., 2009).

Electron Impact Mass Spectrometry

- Mass Spectrometric Behavior : Bravo, Ticozzi, Daolio, Traldi, and Vecchi (1985) studied the mass spectrometric behavior of various 2,3-dihydro-1-benzofuran-3-acetic acids, providing detailed insights into their fragmentation pathways and mechanisms (Bravo et al., 1985).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have a wide range of biological targets

Mode of Action

Benzofuran derivatives are known to interact with their targets in various ways, such as inhibiting or activating certain receptors or enzymes

Biochemical Pathways

Benzofuran derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets

Result of Action

Benzofuran derivatives have been shown to have a variety of effects at the molecular and cellular level, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure of the benzofuran compound .

Cellular Effects

Benzofuran compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

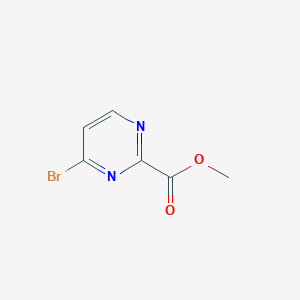

IUPAC Name |

2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-2-3-10-8(4-7)5-9(14-10)6-11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHADKXRBQDXCBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

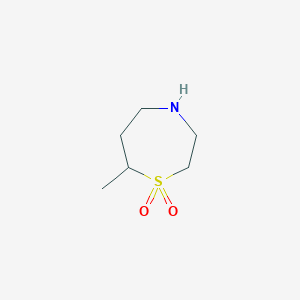

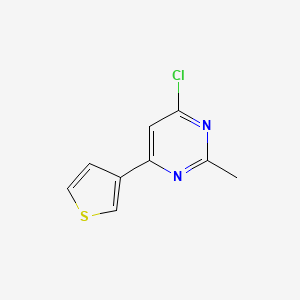

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)

![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)

![4-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1425823.png)

![3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine](/img/structure/B1425825.png)

![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1425826.png)